4-Amino-2,5-difluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-difluorophenylacetylene is an organic compound with the molecular formula C8H5F2N It is a derivative of phenylacetylene, where the phenyl ring is substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5-difluorophenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an alkyne group through a series of reactions, including the formation of an oxime and subsequent dehydration.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-difluorophenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,5-difluorophenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluorophenylacetylene involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,6-difluorophenylacetylene
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluorophenylacetylene
Uniqueness
4-Amino-2,5-difluorophenylacetylene is unique due to the specific positioning of the amino and difluoro groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
1233521-10-2 |
---|---|
Molecular Formula |
C8H5F2N |
Molecular Weight |
153.13 g/mol |
IUPAC Name |
4-ethynyl-2,5-difluoroaniline |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H,11H2 |
InChI Key |
GBMBFEDAMSUJLD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.